molecular formula C43H53N6O9P B13710149 DMTr-MOE-Inosine-3-CED-phosphoramidite

DMTr-MOE-Inosine-3-CED-phosphoramidite

Cat. No.: B13710149
M. Wt: 828.9 g/mol
InChI Key: FSSPCCHOIYMGBP-NFQMNAKDSA-N
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Description

DMTr-MOE-Inosine-3-CED-phosphoramidite is a phosphorite monomer used in the synthesis of oligonucleotides. This compound introduces a MOE-modified inosine nucleoside, which enhances duplex stability and nuclease resistance through its MOE backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

DMTr-MOE-Inosine-3-CED-phosphoramidite is synthesized through a series of chemical reactions involving the protection and activation of functional groups. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated synthesizers. These machines precisely control the addition of reagents and the reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

DMTr-MOE-Inosine-3-CED-phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are oligonucleotides with enhanced stability and resistance to nucleases, making them suitable for various research and therapeutic applications .

Scientific Research Applications

DMTr-MOE-Inosine-3-CED-phosphoramidite is widely used in scientific research, including:

Mechanism of Action

DMTr-MOE-Inosine-3-CED-phosphoramidite exerts its effects by incorporating into oligonucleotides, enhancing their stability and resistance to nucleases. The MOE modification increases the binding affinity of the oligonucleotides to their target sequences, improving their efficacy in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DMTr-MOE-Inosine-3-CED-phosphoramidite is unique due to its MOE modification, which provides enhanced stability and resistance compared to other phosphoramidites. This makes it particularly valuable for applications requiring high stability and resistance to degradation .

Properties

Molecular Formula

C43H53N6O9P

Molecular Weight

828.9 g/mol

IUPAC Name

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C43H53N6O9P/c1-29(2)49(30(3)4)59(56-23-11-22-44)58-38-36(57-42(39(38)54-25-24-51-5)48-28-47-37-40(48)45-27-46-41(37)50)26-55-43(31-12-9-8-10-13-31,32-14-18-34(52-6)19-15-32)33-16-20-35(53-7)21-17-33/h8-10,12-21,27-30,36,38-39,42H,11,23-26H2,1-7H3,(H,45,46,50)/t36-,38-,39-,42-,59?/m1/s1

InChI Key

FSSPCCHOIYMGBP-NFQMNAKDSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCOC)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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